molecular formula C18H42O6S4Si2 B1329936 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane CAS No. 40372-72-3

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Cat. No. B1329936
CAS RN: 40372-72-3
M. Wt: 539 g/mol
InChI Key: VTHOKNTVYKTUPI-UHFFFAOYSA-N
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Description

The compound 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a silicon-containing organic molecule that is part of a class of compounds known for their unique structural features, which often include heteroatoms such as sulfur and oxygen in a macrocyclic configuration. While the specific compound is not directly discussed in the provided papers, similar compounds with macrocyclic structures and heteroatoms are mentioned, which can provide insights into the potential properties and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related macrocyclic compounds typically involves the formation of a ring structure containing various heteroatoms. For example, the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo-[5.5.1.02,6.03,11.05,9]tridecanes was achieved through ozonolysis followed by reduction with dimethyl sulfide, resulting in moderate yields of the target compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, with appropriate modifications to accommodate the presence of silicon and thioether groups.

Molecular Structure Analysis

The molecular structure of macrocyclic compounds is often complex, with multiple heteroatoms contributing to the overall conformation and stability of the molecule. X-ray diffraction studies of related compounds, such as the complexes of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, reveal intricate hydrogen bonding patterns and supramolecular networks . These findings can be extrapolated to suggest that 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane may also exhibit a complex structure with potential for intermolecular interactions, particularly involving the ether and thioether groups.

Chemical Reactions Analysis

The reactivity of macrocyclic compounds is often influenced by the presence and arrangement of heteroatoms within the ring. The compound 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) demonstrates low electrical conductivity, which is attributed to the absence of continuous polyiodide chains in its structure . This indicates that the electronic properties of such compounds can be fine-tuned by altering the heteroatom content and connectivity, which could also apply to the chemical reactivity of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane.

Physical and Chemical Properties Analysis

The physical and chemical properties of macrocyclic compounds are closely related to their molecular structure. For instance, the Raman spectrum of 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) shows a peak at 164 cm^-1, which is assigned to the symmetric stretching mode of I2 . This suggests that the Raman spectrum of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane could also provide valuable information about its molecular vibrations, particularly those involving Si-O and C-S bonds. The conductivity and other physical properties would likely be influenced by the specific arrangement of heteroatoms and the overall molecular conformation.

Scientific Research Applications

  • Polymer-based Thermoelectric Materials :

    • Progress in Polymer-based Thermoelectric Materials : The compound has structural similarities with organic conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are explored for their thermoelectric properties. Research indicates significant advancements in PEDOT-based thermoelectric materials, revealing potential in military and niche applications due to inherent attributes like weight, size, and flexibility (Yue & Xu, 2012).
  • Polymer-Inorganic Thermoelectric Nanocomposites :

    • Advancements in Nanocomposite Thermoelectric Materials : The use of organic conducting polymers in creating polymer-inorganic thermoelectric nanocomposites has been a subject of increasing research. These materials, including those based on conducting polymers such as polyaniline, polythiophene, and polydimethylsiloxane, show promise due to features like low density, cost-effectiveness, and low thermal conductivity. Recent developments aim to overcome limitations in their thermoelectric performance (Du et al., 2012).
  • Applications in Epoxy-based Nanocomposite Coatings :

    • Epoxy Polymers and Nanocomposites for Anticorrosive Coatings : The structural elements of the compound bear resemblance to those used in epoxy polymers and their composites, which are extensively applied as anticorrosive coatings for metals like carbon steel, especially in marine environments. Recent reviews have emphasized the need for further development, processing, and characterization of such materials to enhance their performance (Hsissou, 2021).

properties

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOKNTVYKTUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6S4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

252335-34-5
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID3029362
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

CAS RN

40372-72-3
Record name Bis[3-(triethoxysilyl)propyl] tetrasulfide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
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Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE
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Synthesis routes and methods

Procedure details

47.5 g of bis-[γ-(triethoxysilyl)-propyl]-disulfide (0.1 mole) was heated together with 6.2 g of sulfur (0.2 mole) in a nitrogen gas atmosphere for about 50 hours at 160°C, until all of the sulfur had gone into solution and did not crystallize out again when the solution was cooled. A dark red, viscous solution was formed, which a thin-layer chromatograph shows to contain no more free sulfur, and which, according to mass spectrometric analysis, contains a small amount of pentasulfide in addition to disulfides and trisulfides.
Quantity
47.5 g
Type
reactant
Reaction Step One
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6.2 g
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reactant
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0 (± 1) mol
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[Compound]
Name
pentasulfide
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
disulfides
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Type
reactant
Reaction Step Five
[Compound]
Name
trisulfides
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Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BG Schmitt, E Jensen, MC Laufersweiler… - Regulatory Toxicology …, 2021 - Elsevier
The Threshold of Toxicological Concern (TTC) for non-genotoxic substances, a risk assessment tool to establish safe exposure levels for chemicals with insufficient toxicological data, is …
Number of citations: 5 www.sciencedirect.com
E Rorije, M Müller, W Peijnenburg - 1997 - academia.edu
In 1993 the European Union has adopted the Regulation (EEC) 793/93 on existing chemical substances", as a first step towards managing the potential risks posed by chemicals to …
Number of citations: 2 www.academia.edu
厚生労働省, 経済産業省, 環境省 - 平成17 年, 2005 - env.go.jp
1. 化審法制定時の既存化学物質の取扱い○ 1973 年, PCB による環境汚染問題を契機に 「化学物質の審査及び製造等の規制に関する法律 (化審法)」 が制定され, 新たに製造又は輸入される工業…
Number of citations: 1 www.env.go.jp

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